Due to the structure of the molecule, containing a quinoline core and an acid chloride functional group, 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride could be of interest in a few research areas:
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is an organic compound classified within the quinoline-4-carboxylate family. Its molecular formula is , and it has a molecular weight of 418.72 g/mol. The structure features a quinoline core, which is a bicyclic aromatic compound, along with a carbonyl chloride functional group. This combination of functional groups suggests that the compound may exhibit diverse chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .
These reactions highlight the potential for further derivatization and functionalization of the molecule in synthetic applications .
While specific biological activity data for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is limited, compounds within the quinoline family are known for their pharmacological properties. Many quinoline derivatives exhibit antimicrobial, antimalarial, and anticancer activities. The presence of bromine and other substituents may enhance these biological properties or introduce new activities, making this compound a candidate for further biological evaluation .
The synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step organic synthesis strategies:
The unique structure of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride makes it suitable for various applications:
Interaction studies involving 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride could focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are essential for understanding its potential therapeutic roles and optimizing its chemical behavior in synthetic pathways.
Several compounds share structural similarities with 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride, particularly within the quinoline family. A comparison with similar compounds highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromoquinoline | Simpler structure; lacks carbonyl chloride | |
| 2-Aminoquinoline | Contains amino group; different reactivity | |
| 6-Bromo-2-(3-methylphenyl)quinoline | Similar bromo-substituted quinoline; different phenyl group |
These comparisons illustrate that while these compounds share a common quinoline core, variations in substituents significantly influence their chemical properties and potential applications .
Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the groundwork for exploring nitrogen-containing heterocycles. The Skraup (1880) and Friedländer (1882) syntheses enabled systematic derivatization, propelling quinolines into medicinal and materials science. By the mid-20th century, functionalized quinolines emerged as critical intermediates, with halogenation and acyl chloride modifications enhancing reactivity for downstream applications. The target compound exemplifies modern advancements in regioselective substitution, combining bromine, isobutoxyphenyl, and carbonyl chloride groups to optimize electronic and steric properties.
The compound’s molecular formula, C~20~H~17~BrClNO~2~, reflects:
Key structural attributes include:
Modifications relative to unsubstituted quinoline (C~9~H~7~N):
| Position | Substituent | Impact on Properties |
|---|---|---|
| 2 | 3-Isobutoxyphenyl | Enhances steric hindrance and lipophilicity |
| 4 | Carbonyl chloride | Increases reactivity toward nucleophiles |
| 6 | Bromine | Directs electrophilic substitution patterns |
These groups collectively alter electronic density, rendering the compound amenable to cross-coupling and acylation reactions.
While single-crystal X-ray data for this specific compound remains unpublished, analogous quinoline derivatives exhibit: